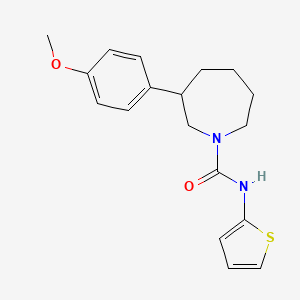
(Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-proliferative Agents
A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally related to (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate, as potential anti-cancer agents. These compounds were prepared using a common intermediate and assessed for their anti-cancer activity. Among the analogues synthesized, some showed potent anti-cancer activity, suggesting their potential as therapeutic agents against cancer. The study utilized various spectroscopic techniques and screening methods to characterize the compounds and evaluate their anti-proliferative effects on cancer cell lines, illustrating the compound's applicability in cancer research (Soni, Sanghvi, Devkar, & Thakore, 2015).
Crystal Engineering
Another research application involves the use of methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to the one , in crystal engineering. This study demonstrated the compound's unique behavior under high pressure, transitioning from a high-Z′ structure to a more favorable one. The findings shed light on the influence of pressure on the crystalline structure of organic compounds, contributing to the field of crystal engineering and the development of materials with tailored properties (Johnstone et al., 2010).
Photoluminescent Properties
Research on the synthesis and characterization of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoate variants, showcases the potential of benzofuran derivatives in materials science, particularly in the development of photoluminescent materials. These compounds exhibited strong blue fluorescence and good photoluminescence quantum yields, suggesting their use in optical applications and electronic devices. The study emphasizes the importance of structural modifications to achieve desired photophysical properties, highlighting the versatility of benzofuran derivatives in material science (Han, Wang, Zhang, & Zhu, 2010).
Antioxidant Properties
A study on the radical scavenging potency of benzofuran derivatives, specifically 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, provided insight into their antioxidant properties. The research highlighted the compounds' ability to scavenge radicals effectively, with one showing better scavenging effect than ascorbic acid in certain assays. This research underscores the potential of benzofuran derivatives in developing antioxidant agents, contributing to the broader field of pharmaceutical and medicinal chemistry (Then et al., 2017).
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-[3-oxo-6-(2-oxopropoxy)-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-12(21)11-25-15-7-8-16-17(10-15)26-18(19(16)22)9-13-3-5-14(6-4-13)20(23)24-2/h3-10H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPURBDTVFSHBFR-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
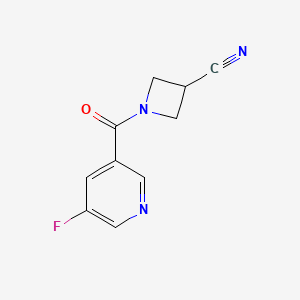
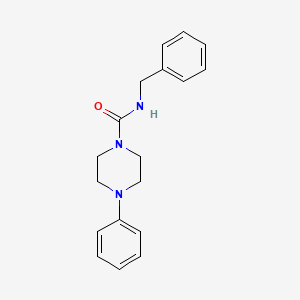
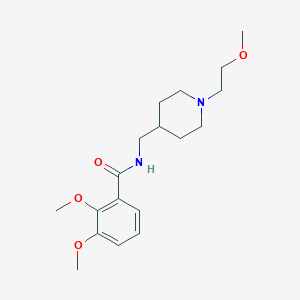
![N-(2H-1,3-benzodioxol-5-yl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2669287.png)
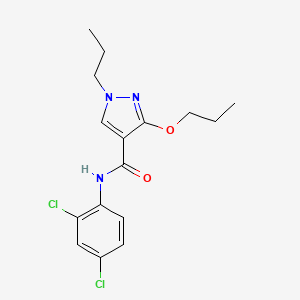
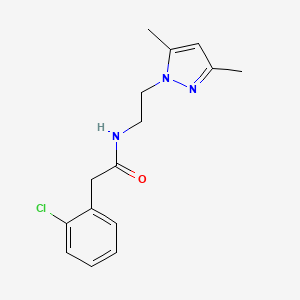
![[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile](/img/structure/B2669293.png)
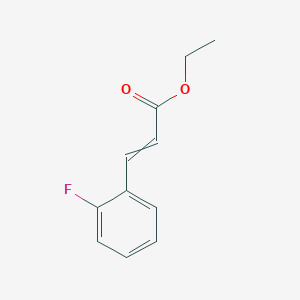

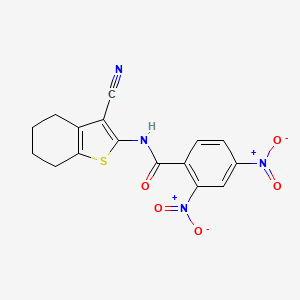
![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)


